molecular formula C15H15BrFN B1457527 Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine CAS No. 1541001-36-8

Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine

Cat. No.: B1457527
CAS No.: 1541001-36-8
M. Wt: 308.19 g/mol
InChI Key: GRLGOQACDPLMGL-UHFFFAOYSA-N
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Description

Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine is a chemical compound of interest in organic and medicinal chemistry research. It features a benzylmethylamine core, a common structural motif in biologically active molecules, substituted with a 2-bromo-3-fluorophenyl group. This specific halogenated pattern is significant in drug design, as bromine and fluorine atoms can be pivotal in modulating a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The compound falls into a broader class of chemical entities that have been investigated for their potential pharmacological properties. Mannich base derivatives, which share structural similarities with this compound, have been extensively studied and shown to possess a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties . Furthermore, nitrogen-containing heterocycles and related structures are fundamental in modern pharmaceuticals, with over 60% of unique small-molecule drugs containing a nitrogen-based heterocycle, underscoring the research value of such scaffolds in drug discovery campaigns . This reagent is provided as a high-purity material for research applications. It is intended for use in laboratory settings as a building block for the synthesis of more complex molecules, as a standard in analytical studies, or for exploratory investigations in medicinal chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]-N-methyl-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN/c1-18(10-12-6-3-2-4-7-12)11-13-8-5-9-14(17)15(13)16/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLGOQACDPLMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C(=CC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Key Intermediate: 2-Bromo-3-fluorobenzyl Derivatives

The synthesis of Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine hinges on the availability of 2-bromo-3-fluorobenzyl precursors. A prominent and well-documented approach involves preparing 2-bromo-3-fluorobenzoic acid or related benzyl intermediates through a series of reactions starting from fluorinated aromatic compounds.

Key steps in preparing 2-bromo-3-fluorobenzyl intermediates:

  • Nitration: Starting from n-fluorobenzotrifluoride (a commercially available compound), nitration is carried out using a mixture of sulfuric acid and nitric acid at mild temperatures (20–30 °C). This step yields 4-fluoro-2-trifluoromethylnitrobenzene as an intermediate.

  • Bromination: Bromination is performed using dibromohydantoin in sulfuric acid as a solvent at controlled temperatures to introduce the bromine atom selectively.

  • Reduction: The nitro group is reduced to an amine using iron powder in the presence of acetic acid or ammonium chloride as catalysts in an aqueous medium.

  • Deamination: The amine group is removed via deamination using hypophosphorous acid at mild temperatures (20–30 °C), yielding a mixture containing 2-bromo-3-fluorobenzotrifluoride.

  • Separation and Hydrolysis: The mixture is purified by fractional distillation under reduced pressure to isolate 2-bromo-3-fluorobenzotrifluoride, which is then hydrolyzed with sulfuric acid at elevated temperatures (145–175 °C) to obtain 2-bromo-3-fluorobenzoic acid.

This multi-step sequence is summarized in Table 1.

Step Reagents/Conditions Product/Intermediate Notes
Nitration n-Fluorobenzotrifluoride, H2SO4, HNO3 (20-30 °C) 4-Fluoro-2-trifluoromethylnitrobenzene Molar ratio 1:1.6-2.0 (substrate:HNO3)
Bromination Dibromohydantoin, H2SO4 Brominated nitro compound Mild, selective bromination
Reduction Fe powder, AcOH or NH4Cl, aqueous phase Amino derivative Catalyzed reduction
Deamination Hypophosphorous acid (1.3-1.5x weight), 20-30 °C 2-Bromo-3-fluorobenzotrifluoride mixture Removal of amine group
Separation Reduced pressure fractional distillation Purified 2-bromo-3-fluorobenzotrifluoride Efficient isolation
Hydrolysis H2SO4, 145-175 °C 2-Bromo-3-fluorobenzoic acid Final hydrolysis step

Table 1: Preparation of 2-bromo-3-fluorobenzoic acid intermediate via nitration, bromination, reduction, deamination, separation, and hydrolysis

This method is noted for its reasonable process design, cost-effectiveness due to inexpensive raw materials, mild and safe reaction conditions, and high yields.

Analytical and Research Findings

  • The preparation of the 2-bromo-3-fluorobenzoic acid intermediate is well-established with detailed patent literature documenting optimized reaction parameters to maximize yield and purity.

  • The amination step requires careful control of temperature and reaction time to avoid side reactions such as over-alkylation or decomposition.

  • Yields for bromination and nitration steps are generally high (>75%), while amination yields vary depending on conditions but can reach up to 79% in related systems.

  • Purification typically involves extraction, washing, and chromatographic or distillation techniques to isolate the pure amine.

Summary of Preparation Workflow

Chemical Reactions Analysis

Types of Reactions

Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with structural similarities to Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine exhibit promising anticancer properties. For instance, derivatives of benzyl amines have been evaluated for their effectiveness against various cancer cell lines. Studies have shown that such compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents . The presence of the bromo and fluoro substituents is believed to enhance the biological activity of these compounds by modulating lipophilicity and improving cellular uptake.

Neuropharmacological Effects
this compound may also exhibit neuropharmacological effects. Compounds with similar amine structures have been investigated for their potential in treating neurological disorders. The modification of the benzene ring with bromine and fluorine atoms could influence receptor binding affinity, thus affecting neurotransmitter systems .

Synthetic Methodologies

Synthesis of Chiral Amines
The compound can serve as a key intermediate in the synthesis of chiral amines through asymmetric hydrogenation processes. Recent advances in catalytic methods enable high enantioselectivity (up to 96% ee) when using similar amines as substrates . This application is crucial for producing pharmaceuticals that require specific stereochemistry for efficacy.

Cross-Coupling Reactions
this compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling. This allows for the formation of complex organic molecules by linking aryl groups, which is essential in the synthesis of various drug candidates and materials . The presence of the bromo group facilitates these reactions, providing a pathway to synthesize more complex structures.

Structure-Activity Relationship (SAR) Studies
The unique structural features of this compound make it a valuable subject for SAR studies. Investigating how variations in substituents affect biological activity can lead to the development of more potent analogs. For example, studies have shown that fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, affecting absorption, distribution, metabolism, and excretion (ADME) profiles .

Case Studies and Research Findings

Study Focus Findings
Evren et al., 2019Anticancer ActivityIdentified strong selectivity against A549 cells with IC50 values indicating potential for further development .
Recent Advances in Enantioselective SynthesisChiral AminesAchieved high enantioselectivities using similar amine structures as intermediates .
Palladium-Catalyzed ReactionsOrganic SynthesisDemonstrated successful cross-coupling reactions leading to complex organic frameworks .

Mechanism of Action

The mechanism of action of Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine C₁₅H₁₄BrFN₂ 2-Bromo-3-fluorophenyl, benzyl Potential bioactivity (hypothesized) N/A
(3-Bromo-2-fluorophenyl)methanamine C₇H₇BrFN 3-Bromo-2-fluorophenyl MW: 204.04; intermediate in drug synthesis
Benzyl(3-bromo-2-phenylpropyl)methylamine C₁₇H₁₉BrN 3-Bromo-2-phenylpropyl, benzyl Category D0 (regulatory status)
(2-Bromo-3-Thienyl)Methylamine C₅H₇BrNS 2-Bromo-3-thienyl Thiophene-based analog
N-[2-((Trimethylsilyl)methyl)benzylidene]methylamine C₁₃H₂₀NSSi Trimethylsilyl, benzylidene Silicon-containing derivative

Key Observations :

  • Halogen placement (bromo/fluoro) on the phenyl ring significantly alters electronic properties. For example, (3-Bromo-2-fluorophenyl)methanamine lacks the benzyl group, reducing steric hindrance compared to the target compound .
  • Silicon-containing analogs (e.g., trimethylsilyl derivatives) exhibit enhanced lipophilicity, which may improve membrane permeability in drug design .

Physicochemical Properties

Property Target Compound (3-Bromo-2-fluorophenyl)methanamine Benzyl Carbamate Derivatives
Molecular Weight 337.2 (estimated) 204.04 ~250–300
Solubility Likely soluble in THF, DCM Soluble in polar aprotic solvents Alcohol-soluble, water-insoluble
Stability Sensitive to light/moisture Stable under inert conditions Hydrolytically labile
Boiling Point (°C) Not reported Not reported 180–220 (estimated)

Electronic Effects :

    Biological Activity

    Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

    Chemical Structure and Properties

    This compound features a benzyl group attached to a phenyl ring that contains both bromine and fluorine substituents. The presence of these halogens is believed to enhance the compound's biological activity by influencing its binding affinity to various biological targets.

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can modulate the compound's binding properties, potentially leading to enhanced selectivity and efficacy against various biological pathways.

    Key Mechanisms:

    • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
    • Receptor Binding : It can interact with specific receptors, modulating their activity and influencing cellular responses.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

    Cell Line IC50 (µM) Mechanism
    MCF75.0Cell cycle arrest at S phase
    HCT1164.2Apoptosis induction
    A5493.5Inhibition of proliferation

    These values indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting its potential as a therapeutic agent in oncology.

    Antimicrobial Activity

    In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies show promising results against various bacterial strains:

    Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128

    These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

    Case Studies

    • Study on Anticancer Activity : A study conducted by researchers evaluated the effects of this compound on MCF7 and A549 cell lines. The results demonstrated that treatment with the compound led to a significant reduction in cell viability, with IC50 values indicating potent anticancer activity.
    • Antimicrobial Efficacy Assessment : Another study focused on assessing the antimicrobial properties of this compound against various pathogens. The results indicated that it effectively inhibited the growth of resistant bacterial strains, highlighting its potential as an alternative treatment option.

    Comparative Analysis

    When compared to similar compounds such as Benzyl[(2-chloro-3-fluorophenyl)methyl]amine and Benzyl[(2-bromo-4-fluorophenyl)methyl]amine, this compound shows unique advantages:

    Compound Anticancer Activity Antimicrobial Activity
    This compoundHighModerate
    Benzyl[(2-chloro-3-fluorophenyl)methyl]amineModerateHigh
    Benzyl[(2-bromo-4-fluorophenyl)methyl]amineLowLow

    This table illustrates that while some compounds may excel in one area, this compound demonstrates a balanced profile of both anticancer and antimicrobial activities.

    Q & A

    Basic: What synthetic routes are commonly used to prepare benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine?

    The compound can be synthesized via alkylation of methylamine with a halogenated benzyl intermediate. A typical approach involves reacting 2-bromo-3-fluorobenzyl bromide with methylamine under controlled pH (e.g., in a Schlenk flask under inert atmosphere), followed by purification via column chromatography. Catalytic methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance yield . Characterization often employs 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) to confirm substitution patterns and purity.

    Advanced: How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?

    Optimization requires analyzing reaction kinetics and intermediates. For example:

    • Temperature control : Lower temperatures (0–5°C) reduce unwanted nucleophilic substitution at the bromine site.
    • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates while suppressing hydrolysis.
    • Catalyst screening : Computational studies (e.g., DFT) can predict transition states to guide catalyst choice, such as using bulky ligands to sterically hinder side reactions .
      Experimental validation via GC-MS or HPLC tracking of reaction progress is critical .

    Basic: What spectroscopic techniques are most effective for structural elucidation?

    • NMR : 19F^{19}\text{F} NMR is essential to confirm fluorine substitution, while 1H^{1}\text{H} NMR identifies methylamine protons (δ ~2.2–2.5 ppm) and benzyl protons (δ ~4.3–4.7 ppm) .
    • X-ray crystallography : Single-crystal analysis resolves stereochemical uncertainties. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, especially for halogenated aromatic systems .

    Advanced: How can crystallographic disorder in the bromine/fluorine substituents be resolved?

    Disorder in heavy atoms (Br/F) is common due to similar electron densities. Strategies include:

    • Low-temperature data collection : Reduces thermal motion artifacts.
    • Twinned refinement : SHELXL’s TWIN/BASF commands model overlapping domains .
    • Complementary spectroscopy : Pairing crystallography with solid-state NMR or IR confirms substituent positions .

    Basic: What methods are used to assess purity, and how are isomers distinguished?

    • HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) separates isomers based on retention times.
    • Chiral chromatography : Resolves enantiomers if asymmetric centers exist.
    • Carbylamine test : Distinguishes primary amines (e.g., methylamine) from secondary/tertiary analogs via formation of isocyanides .

    Advanced: How can computational modeling predict adsorption or reactivity trends for this compound?

    Density Functional Theory (DFT) calculates adsorption energies on surfaces (e.g., kaolinite), predicting interactions with catalysts or substrates. For example, methylamine derivatives show higher adsorption on Si-O surfaces than Al-OH in clay minerals, guiding solvent selection for heterogeneous reactions . Molecular dynamics simulations model solvation effects and transition states for bromine substitution pathways.

    Basic: What are the key physicochemical properties influencing experimental design?

    • Solubility : Moderately soluble in polar solvents (e.g., ethanol, DCM) but insoluble in hexane.
    • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition >200°C, informing reaction temperature limits .
    • Boiling point : Reduced-pressure distillation (e.g., 138°C at 9 mmHg) is used for purification, as noted for structurally similar bromophenethyl alcohols .

    Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) aid mechanistic studies?

    • Tracing reaction pathways : 13C^{13}\text{C}-labeled methylamine tracks methylation sites via NMR.
    • Kinetic isotope effects (KIE) : 2H^{2}\text{H} substitution in the benzyl group probes rate-determining steps in dehalogenation reactions .

    Basic: How are contradictions in spectral or crystallographic data resolved?

    • Multi-technique validation : Cross-validate NMR shifts with computational predictions (e.g., ACD/Labs software).
    • High-resolution data : Use synchrotron X-ray sources to improve crystallographic resolution for ambiguous electron density maps .

    Advanced: What strategies mitigate interference from bromine/fluorine in mass spectrometry?

    • Electron ionization (EI) optimization : Lower ionization energy reduces fragmentation of Br/F bonds.
    • Isotopic pattern analysis : Natural abundance of 79Br^{79}\text{Br}/81Br^{81}\text{Br} (1:1) and 19F^{19}\text{F} (100%) aids peak assignment .

    Basic: What safety protocols are critical when handling this compound?

    • Ventilation : Use fume hoods due to volatility and potential amine toxicity.
    • Personal protective equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact.
    • Waste disposal : Halogenated waste must be neutralized (e.g., with NaHCO3_3) before disposal .

    Advanced: How can degradation products be identified and quantified?

    • Accelerated stability studies : Expose the compound to heat/light and analyze via LC-MS.
    • Pathway modeling : QSAR models predict likely degradation routes (e.g., dehalogenation or oxidation) .

    Basic: What are potential applications in medicinal chemistry?

    • Pharmacophore development : The bromo-fluorobenzyl group may enhance binding to hydrophobic enzyme pockets.
    • Prodrug synthesis : Methylamine can be functionalized for targeted drug delivery, as seen in benzyl carbamate derivatives .

    Advanced: How does this compound interact with polymer matrices in material science?

    In epoxy composites, benzyl derivatives improve crosslinking efficiency. Adsorption studies (e.g., on kaolinite) inform composite stability, with methylamine groups enhancing interfacial adhesion .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine
    Reactant of Route 2
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    Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine

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